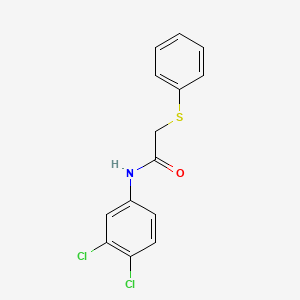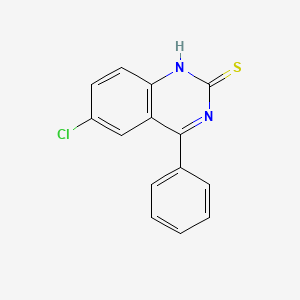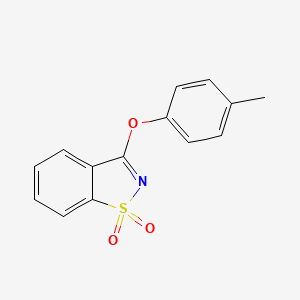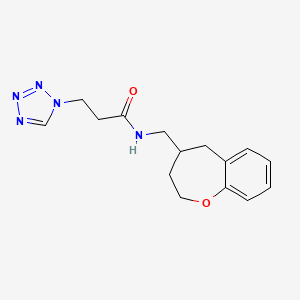
8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, similar to 8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, often involves multi-component reactions or cyclization techniques. For instance, the three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in aqueous ethanol can yield pyranoquinoline derivatives (Asghari, Ramezani, & Mohseni, 2014). Such methodologies highlight the versatility and adaptability of quinoline synthesis approaches to include various substituents, potentially applicable to the target compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is pivotal in their chemical reactivity and interaction with biological targets. Vibrational study techniques such as infrared (IR) and Raman spectroscopy provide insights into the structural dynamics and electronic properties of these molecules. For example, a detailed vibrational analysis of 8-quinolinol derivatives sheds light on the assignment of the C-O stretching and the O-H in-plane bending vibrations, crucial for understanding the chemical behavior of quinolinols (Marchon, Bokobza, & Cote, 1986).
Chemical Reactions and Properties
Quinolinol derivatives engage in various chemical reactions, including palladation, where 8-methyl- and 8-ethyl-quinolines form cyclopalladation products with palladium acetate via C-H bond cleavage. Such reactions are influenced by the introduction of substituents, affecting cyclometallation outcomes (Deeming & Rothwell, 1981). These findings underscore the reactivity of quinoline compounds towards metal-mediated transformations, offering a glimpse into the chemical versatility of 8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol.
Physical Properties Analysis
The physical properties, such as photoluminescence and electroluminescence, of methyl-substituted quinolinol derivatives, are directly linked to their chemical structure. Methylation significantly affects their quantum efficiency and thermal behavior, influencing material properties relevant for electroluminescent device performance (Sapochak et al., 2001). Such studies provide critical insights into the physical characteristics of quinolinol derivatives, which may extend to our target molecule.
Chemical Properties Analysis
Chemical properties, including basicity and nucleophilic reactions, are central to the functionality of quinolinol derivatives. Synthesis and basicity studies reveal that modifications in the quinoline structure, such as substitutions, significantly impact its basicity and reactivity, offering avenues for designing compounds with tailored chemical behaviors (Rowlands et al., 2020). This aspect is crucial for understanding the chemical properties of 8-ethyl-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol.
Propiedades
IUPAC Name |
8-ethyl-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-13-5-4-6-14-16(13)18-12(2)15(17(14)20)11-19-7-9-21-10-8-19/h4-6H,3,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNRAWUNXYDAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-2-methyl-3-(morpholinomethyl)quinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5656008.png)
![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5656013.png)
![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5656023.png)
![5-acetyl-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5656030.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5656037.png)


![2-{[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5656057.png)

![(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid](/img/structure/B5656067.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5656076.png)
